molecular formula C10H10O4 B12975633 Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol

Cat. No.: B12975633
M. Wt: 194.18 g/mol
InChI Key: IGVFXDGWMNTOFH-UHFFFAOYSA-N
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Description

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for its two furan rings, each substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol typically involves the catalytic conversion of biomass-derived feedstocks. One common method is the catalytic transformation of 5-hydroxymethylfurfural (HMF), a valuable platform compound derived from biomass. The process involves a series of reactions, including reductive amination, hydrogenation, and hydrodeoxygenation, often using silica-supported cobalt nanoparticles as catalysts .

Industrial Production Methods

Industrial production of this compound can be achieved through similar catalytic processes, scaled up to meet industrial demands. The use of renewable feedstocks like HMF ensures a sustainable and cost-effective production method. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Scientific Research Applications

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan rings provide a stable aromatic system that can interact with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A precursor to Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol, known for its versatility in chemical synthesis.

    2-Furanmethanol: Another furan derivative with similar chemical properties but different applications.

    2,5-Furandicarboxylic Acid (FDCA): An oxidized derivative of HMF, used in the production of bioplastics

Uniqueness

Its ability to undergo various chemical transformations and its derivation from renewable resources make it a valuable compound in both research and industry .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

furan-2-yl-[5-(hydroxymethyl)furan-2-yl]methanol

InChI

InChI=1S/C10H10O4/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10-12H,6H2

InChI Key

IGVFXDGWMNTOFH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(O2)CO)O

Origin of Product

United States

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